![molecular formula C53H75N13O12 B1671962 Insulin B (22-30) CAS No. 89270-99-5](/img/structure/B1671962.png)
Insulin B (22-30)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin B (22-30) is a peptide hormone produced by beta cells of the pancreatic islets, and it is considered to be the main anabolic hormone of the body. It regulates the metabolism of carbohydrates, fats and protein by promoting the absorption of, especially glucose from the blood into liver, fat and skeletal muscle cells. In these tissues the absorbed glucose is converted into either glycogen via glycogenesis or fats (triglycerides) via lipogenesis, or, in the case of the liver, into both. Glucose production and secretion by the liver is strongly inhibited by high concentrations of insulin in the blood. Circulating insulin also affects the synthesis of proteins in a wide variety of tissues. It is therefore an anabolic hormone, promoting the conversion of small molecules in the blood into large molecules inside the cells. Low insulin levels in the blood have the opposite effect by promoting widespread catabolism, especially of reserve body fat.
科学研究应用
Clinical Applications in Diabetes Management
Insulin B (22-30) plays a significant role in the development of insulin analogs that improve glycemic control in patients with diabetes. The modification of this peptide has led to the creation of various rapid-acting and long-acting insulin formulations.
Rapid-Acting Insulin Analog Development
The rapid onset of action associated with insulin analogs is crucial for managing postprandial blood glucose levels. Insulin lispro, for example, alters the structure of insulin by reversing the proline at position B28 and lysine at position B29, which affects the dimerization process and enhances the speed of absorption. Similar modifications involving Insulin B (22-30) have been explored to create fast-acting formulations that minimize the risk of hypoglycemia post-meal .
Insulin Analog | Modification | Onset of Action | Duration |
---|---|---|---|
Insulin Lispro | Pro28Lys29 | Rapid | Short |
Insulin Aspart | AspB28 | Rapid | Short |
Insulin Glulisine | GluB29 | Rapid | Short |
Long-Acting Insulin Formulations
Long-acting insulin analogs like insulin detemir utilize fatty acid modifications to extend their duration of action. The incorporation of hydrophobic chains influences the pharmacokinetics of insulin, allowing for sustained release into the bloodstream. This mechanism is partially attributed to the properties of Insulin B (22-30) .
Insulin Analog | Modification | Duration |
---|---|---|
Insulin Detemir | Myristoylation at Lys29 | 24 hours |
Insulin Glargine | Acylation at Lys29 | 24 hours |
Structural and Functional Studies
Insulin B (22-30) is also pivotal in structural biology research, particularly in understanding protein folding and interactions.
Protein Folding Studies
Research has demonstrated how modifications in this peptide fragment can influence the overall conformation of insulin. For instance, mutations in the B-chain can lead to altered β-turn structures, which are critical for proper insulin function .
Interaction with Receptors
Studies have shown that variations in the amino acid sequence within Insulin B (22-30) can affect binding affinity to insulin receptors. This aspect is crucial for designing insulin analogs with improved efficacy and reduced side effects .
Case Studies
Several case studies illustrate the practical applications of Insulin B (22-30) in clinical settings.
Efficacy in Type 1 Diabetes Management
A clinical trial compared insulin lispro with regular human insulin in patients with Type 1 diabetes, revealing that patients using lispro experienced fewer episodes of hypoglycemia due to its rapid action profile .
Long-Term Control in Type 2 Diabetes
A systematic review highlighted that long-acting insulins derived from modifications involving Insulin B (22-30) provided better long-term glycemic control with a lower incidence of hypoglycemia compared to traditional therapies .
属性
CAS 编号 |
89270-99-5 |
---|---|
分子式 |
C53H75N13O12 |
分子量 |
1086.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C53H75N13O12/c1-31(52(77)78)60-46(71)38(18-9-10-24-54)62-50(75)42-19-12-26-66(42)51(76)44(32(2)67)65-49(74)41(29-35-20-22-36(68)23-21-35)64-48(73)40(28-34-15-7-4-8-16-34)63-47(72)39(27-33-13-5-3-6-14-33)61-43(69)30-59-45(70)37(55)17-11-25-58-53(56)57/h3-8,13-16,20-23,31-32,37-42,44,67-68H,9-12,17-19,24-30,54-55H2,1-2H3,(H,59,70)(H,60,71)(H,61,69)(H,62,75)(H,63,72)(H,64,73)(H,65,74)(H,77,78)(H4,56,57,58)/t31-,32+,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI 键 |
YFZCWRCBISUCFG-ZDMORDKWSA-N |
SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |
外观 |
Solid powder |
Key on ui other cas no. |
89270-99-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
RGFFYTPKA |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Insulin B (22-30); Insulin (B22-B30); |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。